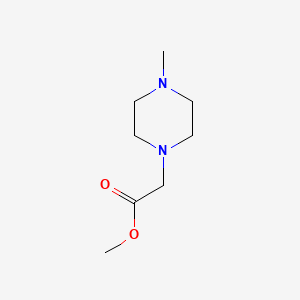
Methyl 4-Methyl-1-piperazineacetate
Übersicht
Beschreibung
Methyl 4-Methyl-1-piperazineacetate, also known as MMPA, is a chemical compound that is widely used in scientific research. It is a derivative of piperazine and is commonly used in the synthesis of various pharmaceuticals and other organic compounds. Additionally, we will explore future directions for research on this compound.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Synthesis
“Methyl 4-Methyl-1-piperazineacetate” is a valuable intermediate in the synthesis of pharmaceutical compounds. Its piperazine ring is a common motif in many drugs, contributing to its pharmacological activity. The compound’s derivatives are present in more than twenty classes of pharmaceuticals .
Biological Activity Profiling
This compound is used in the biological evaluation of potential drugs. It plays a significant role in affinity-based protein profiling, which is crucial for identifying the biological targets of new drugs and understanding their mechanisms of action .
Antibacterial Applications
Derivatives of “Methyl 4-Methyl-1-piperazineacetate” have shown potential as antibacterial compounds. They are particularly useful in the development of nocathiacin analogs, which are a class of antibiotics .
Chemical Synthesis
In chemical synthesis, this compound serves as a versatile building block. It is employed in multicomponent reactions, cyclization, and annulation processes, which are fundamental in creating complex organic molecules .
Material Science
The compound’s derivatives can be used in the synthesis of materials with specific properties. For instance, it has been utilized as a cyano source in the C–H cyanation of arenes, which is a key step in producing fluorescent materials .
Medicinal Chemistry
In medicinal chemistry, “Methyl 4-Methyl-1-piperazineacetate” is used to assess the drug-likeness and bioavailability of new compounds. Its physicochemical properties, such as solubility and lipophilicity, are critical parameters in drug design .
Reference Standards
It is also used to prepare reference standards for quality tests and assays in pharmaceutical testing. This ensures the accuracy and reliability of analytical methods used in drug development .
Structural Characterization
Lastly, “Methyl 4-Methyl-1-piperazineacetate” is important in the structural characterization of complex molecules. For example, it has been used in the study of the antibiotic rifampicin, aiding in understanding its crystal structure and pharmacological properties .
Eigenschaften
IUPAC Name |
methyl 2-(4-methylpiperazin-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-9-3-5-10(6-4-9)7-8(11)12-2/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFZMXDFNYFURS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50423644 | |
| Record name | Methyl (4-methylpiperazin-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50423644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-Methyl-1-piperazineacetate | |
CAS RN |
5780-70-1 | |
| Record name | Methyl (4-methylpiperazin-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50423644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


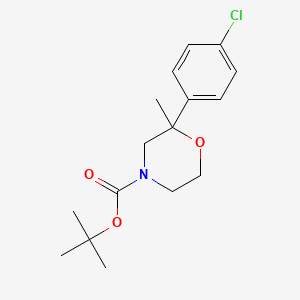

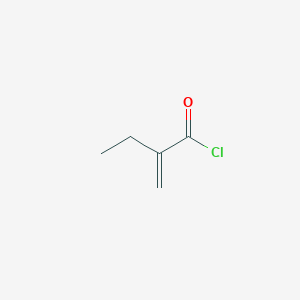



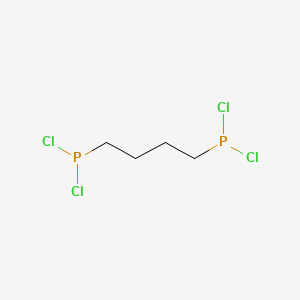

![1H-Benzo[g]indole-3-carboxaldehyde](/img/structure/B1598970.png)
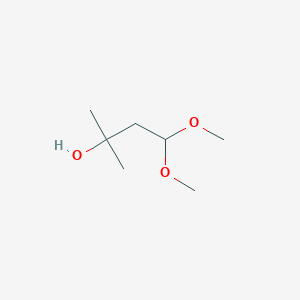
![Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate](/img/structure/B1598972.png)
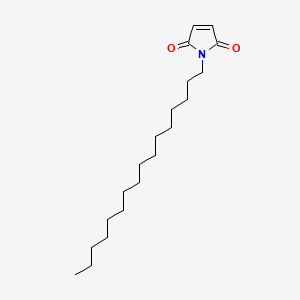
![4-ethenoxybutyl N-[3-(4-ethenoxybutoxycarbonylamino)-4-methylphenyl]carbamate](/img/structure/B1598975.png)